Chlorproethazine
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Overview
Description
Chlorproethazine is a member of phenothiazines.
Scientific Research Applications
Antimycobacterial Activity
Chlorproethazine, as a member of the phenothiazines, has been studied for its antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The research found that phenothiazines like chlorproethazine may be considered as adjuvants for managing freshly diagnosed tuberculosis, especially in populations with a high prevalence of multidrug-resistant strains (Viveiros, Bosne-David, & Amaral, 2000).
Toxicogenomic Studies
Chlorproethazine has been part of toxicogenomic studies to identify cellular targets and off-targets of medical compounds. These studies use organisms like Saccharomyces cerevisiae for dissection of complex biological processes, given the evolutionary conservation of many pathways between yeast and humans (Caldara et al., 2017).
Enhancement of Antibiotic Activity
Research indicates that chlorproethazine and other phenothiazines enhance the activity of antibiotics against multi-drug resistant Mycobacterium tuberculosis. This suggests a potential role for chlorproethazine as an adjunct to conventional antibiotic regimens in the treatment of tuberculosis, especially in areas with high prevalence of resistant strains (Viveiros & Amaral, 2001).
Antipsychotic Properties and Historical Context
Chlorproethazine is related to the discovery and development of chlorpromazine, a phenothiazine antipsychotic. The history of these drugs is crucial for understanding their role in psychiatric treatment and their potential off-target effects (López-Muñoz et al., 2005).
Antiviral Activity
Studies have explored the potential antiviral activity of chlorproethazine and related phenothiazines. These drugs may inhibit virus infection and replication, showing promise in antiviral drug development. Further research in this field is necessary to confirm their efficacy and safety (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Interaction with Other Compounds and Surfaces
Research has also been conducted on the interaction of chlorproethazine with other compounds and materials. This includes its behavior in combination with other drugs or when applied to different surfaces, relevant for biomedical applications (Azum et al., 2018).
properties
CAS RN |
84-01-5 |
---|---|
Product Name |
Chlorproethazine |
Molecular Formula |
C19H23ClN2S |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChI Key |
DBOUGBAQLIXZLV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Other CAS RN |
84-01-5 |
Related CAS |
4611-02-3 (mono-hydrochloride) |
synonyms |
3-chloro-10-(3-diethylaminopropyl)phenothiazine chlorproethazine chlorproethazine hydrochloride chlorproethazine monohydrochloride Neuriplège |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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